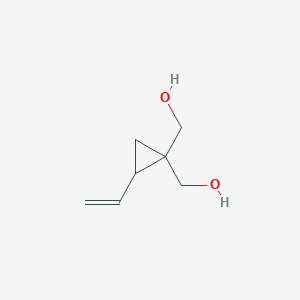

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane

Overview

Description

1,1-Bis(hydroxymethyl)cyclopropane is a chemical compound with the molecular formula C5H10O2 . It is a colorless to light yellow to light orange clear liquid .

Synthesis Analysis

1,1-Bis(hydroxymethyl)cyclopropane can be synthesized by the reaction of dibromoneopentyl glycol with zinc powder at a mole ratio of nDG:nzinc=1:1.05 and 80°C (slightly reflux) for 7 hours .

Molecular Structure Analysis

The molecular weight of 1,1-Bis(hydroxymethyl)cyclopropane is 102.13 . The molecular formula is C5H10O2 .

Physical And Chemical Properties Analysis

1,1-Bis(hydroxymethyl)cyclopropane has a boiling point of 98°C/5 mmHg and 235-236 °C (lit.) . Its specific gravity is 1.08 (20/20) and its density is 1.065 g/mL at 25 °C (lit.) . The refractive index is 1.47 .

Scientific Research Applications

Polymerization and Material Properties

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane (1,1-BH2VCP) is primarily researched for its polymerization characteristics. Okazaki, Sanda, and Endo (1997) explored its radical ring-opening polymerization, resulting in polymers with hydroxyl and methyl ether moieties, along with olefinic moieties in the main chain. The polymer obtained demonstrated potential as an effective oxygen barrier material, making it suitable for applications requiring gas impermeability (Okazaki, Sanda, & Endo, 1997).

Dental Composite Materials

The monomer has also been explored in the context of dental composites. Catel et al. (2016) utilized a derivative of 1,1-BH2VCP for photopolymerization in dental composites. These materials demonstrated good mechanical properties and low polymerization shrinkage, making them promising for dental applications (Catel, Fischer, Fässler, & Moszner, 2016).

Enhanced Polymer Properties

1,1-BH2VCP's potential in enhancing polymer properties is evident in Moszner et al.’s (1999) research. They synthesized derivatives of 1,1-BH2VCP which, upon radical polymerization, yielded hard, transparent, crosslinked polymers. These materials showed properties like volume expansion, which can be advantageous in specific applications (Moszner, Zeuner, Völkel, Fischer, & Rheinberger, 1999).

Potential in Composite Materials

The use of 1,1-BH2VCP in composite materials is also a significant area of research. Ata, Mal, and Singha (2013) explored its copolymerization with methyl methacrylate, leading to polymers with unique properties suitable for various composite applications. These polymers were characterized by their cyclic moieties and carbon-carbon unsaturation, offering diverse applications in materials science (Ata, Mal, & Singha, 2013).

Safety and Hazards

properties

IUPAC Name |

[2-ethenyl-1-(hydroxymethyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFNEOPZYERID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544149 | |

| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane | |

CAS RN |

102225-94-5 | |

| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Hydrazinylmethyl)phenoxy]acetamide](/img/structure/B1649544.png)